molecular formula C9H5Cl2NO B1388410 2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile CAS No. 77186-41-5

2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile

Cat. No. B1388410
CAS RN: 77186-41-5
M. Wt: 214.04 g/mol
InChI Key: RTXZLLOYUZLNBR-ALCCZGGFSA-N
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Description

The compound “2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile” is likely an organic compound containing a nitrile group (-CN), a hydroxy group (-OH), and a dichlorophenyl group (a phenyl ring with two chlorine atoms). The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the nitrile, hydroxy, and dichlorophenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. These properties could be determined using various analytical techniques .

Scientific Research Applications

Cancer Research

A significant application of 2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile is in cancer research, specifically targeting breast cancer. Research has identified this compound as an effective growth inhibitor in a range of human cancer cell lines. For instance, one of its derivatives, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, was found to be a potent inhibitor of the estrogen receptor-positive human breast cancer cell line, MCF-7. This compound showed remarkable selectivity towards these breast cancer cells, demonstrating minimal impact on non-tumorigenic breast epithelial cells and other non-breast-derived cancer cell lines (Tarleton et al., 2011). Another study confirmed the importance of the cyanide moiety in maintaining broad-spectrum cytotoxicity, with specific modifications enhancing the compound's effectiveness against various cancer cell lines (Tarleton et al., 2012).

Molecular Docking and Aryl Hydrocarbon Receptor Pathway

Further investigations into 2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile derivatives have focused on their interaction with the aryl hydrocarbon receptor (AhR) pathway. A study demonstrated that one such derivative, ANI-7, exhibited selective antitumor activity in various breast cancer cell lines. This activity was linked to the activation of the AhR pathway, indicating a potential mechanism for its anticancer effects. The compound was found to be more potent against breast cancer cell lines compared to normal breast cells or other tumor types, suggesting its specificity in targeting breast cancer (Gilbert et al., 2018).

Antimicrobial Properties

The compound has also been studied for its potential antimicrobial properties. A research paper detailed the synthesis and antibacterial activity evaluation of novel heterocyclic compounds containing the 2-(5-(4-chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) fragment, which showed promising antibacterial activity against several bacterial strains. This indicates the potential for 2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile derivatives in developing new antibacterial agents (Mehta, 2016).

properties

IUPAC Name

(E)-2-(3,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-8-2-1-6(3-9(8)11)7(4-12)5-13/h1-3,5,13H/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZLLOYUZLNBR-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=CO)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=C\O)/C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-3-hydroxyacrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Citations

For This Compound
2
Citations
V Lisowski, DN Vu, X Feng, S Rault - Synthesis, 2002 - thieme-connect.com
An efficient method for the preparation of new ethyl 3-amino-4-arylfuran-2-carboxylates is described. The synthesis proceeds via the corresponding hydroxyacrylonitrile sodium salt and …
Number of citations: 22 www.thieme-connect.com
C Rochais, V Lisowski, P Dallemagne, S Rault - Tetrahedron, 2004 - Elsevier
The preparation of new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates was achieved starting from commercial arylacetonitriles. This four steps synthesis afforded with good …
Number of citations: 15 www.sciencedirect.com

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